2-methyl-1,2-oxazinan-4-ol hydrochloride
Description
Properties
CAS No. |
2763760-49-0 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,2 Oxazinan 4 Ol Hydrochloride and Analogous 1,2 Oxazinane Frameworks
De Novo Synthesis Approaches to the 1,2-Oxazinane (B1295428) Core
The formation of the 1,2-oxazinane ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. These approaches can be broadly categorized into intramolecular cyclizations of appropriately functionalized linear molecules and intermolecular cycloaddition reactions.
Ring-Closing Strategies Involving N,O-Tethers
The formation of the nitrogen-oxygen bond within a linear precursor is a key strategy for the synthesis of 1,2-oxazinanes. This can be accomplished through various metal-promoted or oxidative processes.
Transition metals are effective in promoting the cyclization of N,O-tethered substrates to form the 1,2-oxazinane ring. Rhodium carbenoids, for instance, have been utilized in the intramolecular cyclization of N-O tethered diazoketones. researchgate.net In these reactions, the rhodium carbenoid can undergo C-H insertion to yield 1,2-oxazinan-3-ones, although this is often a minor pathway in competition with other insertion products. researchgate.net Another significant transition metal-promoted method is Ring-Closing Metathesis (RCM). The use of Grubbs' second-generation catalyst has proven effective in the RCM of diene-containing substrates to produce 3,6-dihydro-2H-1,2-oxazin-3-ones in good yields. researchgate.net
| Catalyst/Reagent | Substrate Type | Product | Reference |
| Rhodium(II) acetate | N-O tethered diazoketones | 1,2-Oxazinan-3-ones | researchgate.net |
| Grubbs' 2nd Gen. Catalyst | Diene-containing N,O-tethers | 3,6-Dihydro-2H-1,2-oxazin-3-ones | researchgate.net |
Oxidative cyclization provides a direct route to the 1,2-oxazinane core by forming the N-O bond through an oxidative process. An oxidative radical cyclization has been developed to synthesize 1,2-oxazinan-3-ones from allenyl hydroxamic acids. researchgate.net Furthermore, a copper-catalyzed intramolecular oxidative sulfonamidation has been developed. researchgate.net In this process, a nitrogen-centered radical is generated from a sulfonamide, which then cyclizes and is oxidized to form an N-tosyl 1,2-oxazine. researchgate.net Another approach involves an intramolecular oxidative amidation reaction, where a hydroxylamine (B1172632) carbamate is treated with palladium(II) acetate under an oxygen atmosphere to yield a 6-vinyl 1,2-oxazinane. researchgate.net
| Reagent | Substrate Type | Product | Reference |
| Not specified | Allenyl hydroxamic acid | 1,2-Oxazinan-3-one | researchgate.net |
| Copper catalyst | Unsaturated sulfonamide | N-Tosyl 1,2-oxazine | researchgate.net |
| Palladium(II) acetate/O₂ | Hydroxylamine carbamate | 6-Vinyl 1,2-oxazinane | researchgate.net |
Cycloaddition Reactions in 1,2-Oxazinane Formation
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic systems, including the 1,2-oxazinane framework. These reactions involve the combination of two or more unsaturated components to form the heterocyclic ring in a single step.
The hetero-Diels-Alder reaction is a versatile method for the synthesis of six-membered heterocycles. nih.gov In the context of 1,2-oxazinane synthesis, this often involves the reaction of a nitrosoalkene, acting as the heterodiene, with an alkene. fu-berlin.de These reactions can proceed under non-catalytic conditions and with high regiocontrol. nih.gov The mechanism of these cycloadditions has been studied using DFT computations, which indicate a polar, single-step process. nih.gov Polymer-supported dihydro researchgate.netnih.govoxazine (B8389632) derivatives have been prepared through acyl- and arylnitroso hetero-Diels-Alder reactions. nih.gov
| Diene/Dienophile Components | Catalyst/Conditions | Product | Reference |
| E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane | Non-catalytic | Spirocyclic-1,2-oxazine N-oxides | nih.gov |
| Acyl/arylnitroso compounds and cyclic dienes | Solid-support | Dihydro researchgate.netnih.govoxazine derivatives | nih.gov |
[3+3] Cycloaddition reactions offer another efficient route to six-membered heterocyclic rings. A rhodium(II)-catalyzed reaction of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates functions as a [3+3]-annulation to produce bicyclic unsaturated nitroso acetals. mdpi.com This reaction proceeds through the generation of an electrophilic vinyl carbenoid species, which is attacked by the nucleophilic oxygen of the N-oxide, followed by ring closure. mdpi.com While not involving alkoxyallenes directly, this method represents a [3+3] approach to related bicyclic 1,2-oxazine systems. Another reported [3+3] cycloaddition involves the reaction of oxyallyl cations with nitrones to yield 1,2-oxazinane heterocycles. nsf.govresearchgate.net
| Reactants | Catalyst/Reagent | Product | Reference |
| Cyclic nitronates and vinyl diazoacetates | Rhodium(II) octanoate | Bicyclic unsaturated nitroso acetals | mdpi.com |
| α-Tosyloxy ketones and nitrones | Hydrogen-bond donors (e.g., 4-nitrophenol) | 1,2-Oxazinanes | nsf.govresearchgate.net |
Multi-Component Reactions for Saturated 1,2-Oxazinane Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex heterocyclic scaffolds like 1,2-oxazinanes. mdpi.com These reactions are valued for their high atom economy and convergence, allowing for the rapid construction of molecular diversity. mdpi.com
One notable approach is the [3+3] cycloaddition reaction between oxyallyl cations and nitrones, which yields the 1,2-oxazinane heterocycle. nih.gov In this method, oxyallyl cation intermediates are generated in situ from readily available α-tosyloxy ketones. nih.govnsf.gov These intermediates then react with a range of nitrones to afford various substituted 1,2-oxazinanes in good to high yields. nsf.gov
Another powerful MCR strategy involves the organocatalytic asymmetric [4+2] cycloaddition. A novel method has been developed using methyleneindolinones and γ-aminooxy-α,β-unsaturated esters as reaction partners. nih.govrsc.org This reaction constructs chiral 1,2-oxazinane spirocyclic scaffolds with excellent control over the three-dimensional arrangement of atoms (diastereoselectivity). nih.govrsc.org
Below is a table summarizing key multi-component strategies for 1,2-oxazinane synthesis.
| Reaction Type | Key Components | Catalyst/Conditions | Outcome |
| [3+3] Cycloaddition | Oxyallyl Cations (from α-tosyloxy ketones), Nitrones | Hydrogen-bond donors (e.g., 4-nitrophenol), Base | Saturated 1,2-oxazinane ring; high yields and diastereoselectivity. nih.govnsf.gov |
| [4+2] Cycloaddition | Methyleneindolinones, γ-Aminooxy-α,β-unsaturated ester | Organocatalyst (e.g., quinine-derived) | Chiral 1,2-oxazinane spiro-oxindoles; excellent diastereoselectivity. nih.govrsc.org |
Functionalization and Derivatization Strategies on Existing 1,2-Oxazinane Scaffolds
Once the 1,2-oxazinane core is assembled, further modifications are often necessary to achieve the desired target molecule. These strategies focus on introducing specific functional groups at defined positions, often with precise stereochemical control.
Achieving specific stereochemistry is a critical aspect of modern organic synthesis. For 1,2-oxazinanes, stereocontrol can be exerted during the ring-forming reaction itself or through subsequent functionalization steps.
During Cyclization: As mentioned, methods like hydrogen bond-mediated [3+3] cycloadditions and organocatalytic [4+2] cycloadditions are designed to produce substituted 1,2-oxazinanes with high diastereoselectivity. nsf.govrsc.org For instance, the use of hydrogen-bond donors like phenols and squaramides can dramatically enhance the diastereoselectivity of the cycloaddition between oxyallyl cations and nitrones. nih.gov
Post-Cyclization: A straightforward strategy for creating trans-4-hydroxyl-5-substituted 1,2-oxazinanes involves the nucleophilic ring-opening of N-COR 3,6-dihydro-1,2-oxazine oxides. researchgate.net This method uses a Lewis acid catalyst to control the reaction rate and regioselectivity, allowing for the stereoselective introduction of a hydroxyl group at the C4 position alongside another functional group at C5. researchgate.net Reductive transformations of related 6H-1,2-oxazines using hydride reagents can also be employed to introduce 3-hydroxyalkyl groups. fu-berlin.de
To synthesize the target compound, 2-methyl-1,2-oxazinan-4-ol, specific methods for introducing a methyl group at the N2 position and a hydroxyl group at the C4 position are required.
N-Methylation: The introduction of a methyl group onto the nitrogen atom of the 1,2-oxazinane ring can be accomplished using standard synthetic protocols. If a parent 1,2-oxazinane with a free N-H group is available, it can undergo N-methylation. Tandem reactions have been developed for related sulfur-containing heterocycles (oxathiazinanes) that allow for the one-pot preparation of N-Me substituted rings. nih.gov
C4-Hydroxylation: As detailed previously, the 1,2-oxazinanes obtained from [3+3] cycloadditions can be chemically transformed into various hydroxyl-functionalized compounds. nsf.gov Furthermore, the Lewis acid-promoted ring-opening of 3,6-dihydro-1,2-oxazine oxides provides a direct route to trans-4-hydroxyl-1,2-oxazinanes. researchgate.net
The conversion of an organic base, such as an amine-containing heterocycle, into its hydrochloride salt is a common and synthetically useful practice. wikipedia.org This acid-base reaction typically involves treating the free base with hydrochloric acid. youtube.com The resulting salt, in this case, 2-methyl-1,2-oxazinan-4-ol hydrochloride, possesses distinct physicochemical properties compared to its parent compound.
Key Advantages of Hydrochloride Salt Formation:
Enhanced Solubility: Converting insoluble or poorly soluble amines into hydrochlorides is a standard method to improve their solubility in water and acidic solutions. wikipedia.orgstackexchange.com This is highly desirable for substances used in medications, as it can lead to quicker dissolution in the gastrointestinal tract and better absorption into the bloodstream. wikipedia.orgspectroscopyonline.com
Improved Stability and Shelf-Life: Amine hydrochlorides often have a longer shelf-life and greater stability than their corresponding free bases. wikipedia.orgsciencemadness.org The protonation of the amine's lone pair of electrons to form the salt prevents unwanted side reactions like oxidation. sciencemadness.orgreddit.com
Ease of Purification and Handling: Many amine free bases are oils or non-crystalline solids, which can be difficult to purify. stackexchange.com The corresponding hydrochloride salts are frequently crystalline solids, making them easier to purify by recrystallization. stackexchange.comunal.edu.co This process is crucial for achieving the high purity required for pharmaceutical compounds. google.com The formation of an ionic salt from a covalent compound facilitates crystallization. youtube.com
Green Chemistry and Sustainable Synthesis Approaches for 1,2-Oxazinanes
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of 1,2-oxazinanes and related heterocycles, this involves developing methodologies that are more environmentally benign, for example, by avoiding harmful solvents and catalysts. nih.govresearchgate.net
A significant goal in green synthesis is to perform reactions under catalyst-free and solvent-free conditions, which minimizes waste and energy consumption.
Catalyst-Free Synthesis: Research has demonstrated the feasibility of catalyst-free annulations for preparing certain oxazine derivatives. For example, 2-(4H-benzo[d] nih.govrsc.orgoxazin-4-yl)acrylates have been shown to undergo successful annulation reactions under mild, catalyst-free conditions to produce other heterocyclic systems. rsc.org Light-driven, metal-free domino reactions have also been developed for synthesizing related N-heterocycles, highlighting the potential of catalyst-free approaches. scispace.com
Solvent-Free Synthesis: Performing reactions without a solvent, often using grinding techniques or neat reactants, is a core green chemistry approach. mdpi.com The synthesis of 2-Aryl-4-Thioxo-4H-Naphtho[2,3-e] nih.govrsc.orgOxazine-5,10-Dione has been achieved under solvent-free conditions at room temperature. sciresliterature.org In other cases, a reactant can also serve as the solvent; for instance, the synthesis of certain azacyanines uses dibromomethane as both a reactant and the reaction medium, which is considered a solvent-free approach. mdpi.com These examples from related oxazine chemistry showcase the potential for developing more sustainable synthetic routes toward 1,2-oxazinanes.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a transformative technique in synthetic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including 1,2-oxazinane frameworks. This approach utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often dramatic accelerations in reaction rates. The key benefits observed in the synthesis of oxazinane and analogous structures include substantial reductions in reaction times, improvements in product yields, and enhanced purity of the final compounds. arkat-usa.orgscielo.org.zanih.gov
The application of microwave irradiation can overcome the limitations of classical thermal synthesis, which often requires prolonged reaction times and can lead to the formation of byproducts due to thermal degradation. nih.gov In contrast, microwave-assisted reactions are typically completed in minutes rather than hours, a crucial factor in the efficient development of novel chemical entities. arkat-usa.orgbeilstein-journals.org
Detailed research findings have consistently demonstrated the superiority of microwave-assisted methods for the synthesis of various heterocyclic systems. For instance, in the synthesis of novel arkat-usa.orgnih.govoxazine derivatives, the use of microwave irradiation reduced reaction times from hours to minutes while also increasing product yields. arkat-usa.org This efficiency is a common theme across numerous studies involving the synthesis of different heterocyclic scaffolds. nih.gov
A comparative study on the synthesis of N-alkylated 2-pyridones highlighted a significant improvement in yield from 65–77% under conventional heating to 81–94% with microwave assistance, concurrently reducing the reaction time from 180 minutes to just 15 minutes. beilstein-journals.org Similarly, the synthesis of 1,2-disubstituted benzimidazoles saw reaction times shortened to 5-10 minutes with yields ranging from 86% to 99% under microwave irradiation, demonstrating the profound impact of this technology. mdpi.com
The following table provides a comparative analysis of conventional versus microwave-assisted synthesis for analogous heterocyclic compounds, illustrating the typical enhancements achieved.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| arkat-usa.orgnih.govOxazine Derivatives | Conventional | Hours | Moderate | 1 |
| Microwave-Assisted | Minutes | Improved | 1 | |
| N-Alkylated 2-Pyridones | Conventional | 180 min | 65-77 | 8 |
| Microwave-Assisted | 15 min | 81-94 | 8 | |
| 1,2,4-Triazines | Conventional | 2 hours | 62 | 10 |
| Microwave-Assisted | 2 min | 98 | 10 | |
| 8-Hydroxyquinolines | Conventional | Not specified | 34 | 9 |
| Microwave-Assisted | Not specified | 72 | 9 |
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the well-established advantages of this technology in the synthesis of analogous 1,2-oxazinane frameworks and other N- and O-containing heterocycles strongly suggest its applicability and potential for significant process improvements. nih.govmdpi.com The synthesis of optically active N-substituted 2-methyl-2H-benzo[b] arkat-usa.orgnih.govoxazin-3(4H)-ones via Smiles rearrangement using microwave irradiation further underscores the utility of this method for creating complex chiral structures within the broader oxazinane class. dovepress.comresearchgate.net
Advanced Structural Elucidation and Stereochemical Characterization of 2 Methyl 1,2 Oxazinan 4 Ol Hydrochloride
High-Resolution Spectroscopic Techniques for Definitive Structure Assignment
The precise structural assignment of 2-methyl-1,2-oxazinan-4-ol hydrochloride necessitates the use of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity, conformation, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For cyclic systems like the 1,2-oxazinane (B1295428) ring, NMR provides critical insights into the preferred conformation and the relative orientation of substituents. The 1,2-oxazinane ring is analogous in some ways to a cyclohexene (B86901) ring, and its conformational preferences can be analyzed similarly. rsc.org Studies on various 3,6-dihydro-1,2-oxazines suggest that these rings adopt conformations where bulky alkyl substituents preferentially occupy equatorial positions to minimize steric strain. rsc.org In the case of 2-methyl-1,2-oxazinan-4-ol, the six-membered ring is expected to adopt a chair-like conformation. The orientation of the methyl group on the nitrogen and the hydroxyl group on the carbon at position 4 can be determined through detailed 1D and 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1,2-oxazinan-4-ol Note: These are predicted values and can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.5 - 2.8 | ~42.0 |
| C3-H₂ | ~2.9 - 3.2 | ~60.0 |
| C4-H | ~3.8 - 4.1 | ~68.0 |
| C5-H₂ | ~1.7 - 2.0 | ~25.0 |
| C6-H₂ | ~3.5 - 3.8 | ~70.0 |
The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This dependence is a powerful tool for assigning the relative stereochemistry of substituents on a cyclic framework. In the chair conformation of the 2-methyl-1,2-oxazinan-4-ol ring, the coupling constant between the proton at C4 (H4) and the adjacent axial and equatorial protons at C3 and C5 can definitively establish the orientation of the hydroxyl group.
For instance, a large coupling constant (typically 8-12 Hz) between H4 and an adjacent proton indicates a trans-diaxial relationship, suggesting that both protons are in axial positions. Conversely, a small coupling constant (typically 2-4 Hz) is indicative of an axial-equatorial or equatorial-equatorial relationship. researchgate.net By analyzing the multiplicity and coupling constants of the H4 signal, one can determine whether the hydroxyl group at C4 is in an axial or equatorial position relative to the ring, thus assigning the diastereomer. researchgate.net
Table 2: Expected Vicinal Coupling Constants (³JHH) for C4-H in Conformers of 2-Methyl-1,2-oxazinan-4-ol
| Conformer | Coupling | Dihedral Angle | Expected ³J (Hz) |
| OH equatorial | H4 (ax) - H5 (ax) | ~180° | 10 - 13 |
| OH equatorial | H4 (ax) - H5 (eq) | ~60° | 2 - 5 |
| OH axial | H4 (eq) - H5 (ax) | ~60° | 2 - 5 |
| OH axial | H4 (eq) - H5 (eq) | ~60° | 2 - 5 |
While J-coupling provides information through bonds, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. libretexts.org This makes NOESY exceptionally useful for determining the relative stereochemistry of stereoisomers. libretexts.org
For 2-methyl-1,2-oxazinan-4-ol, a NOESY experiment can establish the spatial relationship between the N-methyl group and the protons on the oxazinane ring. For example, a NOE correlation between the N-methyl protons and the axial proton at C6 would suggest a specific conformation of the N-methyl group. More importantly, NOE cross-peaks between the proton at C4 and other protons on the ring can confirm its axial or equatorial orientation. A strong NOE between H4 and an axial proton at C6 (a 1,3-diaxial interaction) would provide compelling evidence for an equatorial hydroxyl group. libretexts.org
Vibrational Spectroscopy for Hydrogen Bonding and Tautomeric Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and their local environment. mdpi.comresearchgate.net For this compound, the key vibrational modes are the O-H stretch of the alcohol, the C-O stretch, the N-O stretch, and vibrations associated with the C-N bond and the alkyl backbone.
The position and shape of the O-H stretching band are particularly sensitive to hydrogen bonding. mdpi.com In the solid state or in concentrated solutions, the hydroxyl group can act as a hydrogen bond donor, and the oxygen and nitrogen atoms of the oxazinane ring can act as acceptors. The presence of the hydrochloride salt introduces a chloride ion, which is a strong hydrogen bond acceptor, and a protonated amine, which alters the electronic landscape. This complex hydrogen-bonding network would lead to a broad O-H stretching band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a free, non-hydrogen-bonded hydroxyl group (typically ~3600 cm⁻¹). mdpi.comnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H | Stretching | 3200 - 3400 | Broad, indicating hydrogen bonding. mdpi.com |
| N⁺-H | Stretching | 2400 - 2700 | Broad, characteristic of amine hydrochlorides. |
| C-H (alkyl) | Stretching | 2850 - 3000 | |
| C-O | Stretching | 1050 - 1150 | Alcohol C-O stretch. |
| N-O | Stretching | 900 - 950 | |
| C-N | Stretching | 1100 - 1200 |
Mass Spectrometry in Elucidating Fragmentation Pathways
Mass spectrometry (MS) provides information on the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. core.ac.uk For 2-methyl-1,2-oxazinan-4-ol, the molecular ion would be observed at m/z 117.07898 for the free base (C₅H₁₁NO₂). uni.lu
The fragmentation of cyclic compounds containing heteroatoms is often directed by the heteroatoms. whitman.edulibretexts.org Common fragmentation pathways for 2-methyl-1,2-oxazinan-4-ol would likely involve:
Alpha-cleavage: The bond adjacent to the nitrogen or oxygen heteroatoms can cleave. For example, cleavage of the C5-C6 bond would be an alpha-cleavage relative to the ring oxygen. Cleavage of the C3-C4 bond is alpha to the nitrogen.
Ring-opening reactions: The molecular ion can undergo ring opening followed by further fragmentation.
Loss of small neutral molecules: The loss of water (H₂O, 18 Da) from the hydroxyl group is a common fragmentation for alcohols. Loss of the methyl group (CH₃, 15 Da) from the nitrogen is also expected.
Ring cleavage: Cleavage of the N-O bond, which is often a weaker point in the ring, can initiate fragmentation cascades. The fragmentation of cyclic structures often involves the loss of more than two carbon atoms, for example, as a neutral ethylene (B1197577) molecule. whitman.edu
Table 4: Plausible Mass Spectrometry Fragments for 2-Methyl-1,2-oxazinan-4-ol
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 117 | [C₅H₁₁NO₂]⁺ | Molecular Ion (Free Base) |
| 102 | [C₄H₈NO₂]⁺ | Loss of CH₃ radical from N |
| 99 | [C₅H₉NO]⁺ | Loss of H₂O from hydroxyl group |
| 87 | [C₄H₉NO]⁺ | Alpha-cleavage at C4-C5 with loss of CH₂O |
| 58 | [C₃H₈N]⁺ | Cleavage of C4-C5 and C6-O bonds |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
While spectroscopic methods provide invaluable data for the molecule's structure in solution, single-crystal X-ray crystallography is the unequivocal method for determining the three-dimensional structure in the solid state. researchgate.net This technique can precisely determine bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation.
Crucially, for a chiral molecule like 2-methyl-1,2-oxazinan-4-ol, X-ray crystallography on a single enantiomer allows for the determination of its absolute configuration. mit.edu This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. mit.edu While this effect is stronger for heavier atoms, modern techniques and detectors often allow for the determination of absolute configuration even for light-atom structures containing only C, H, N, and O. mit.edu The Flack parameter is a critical value refined during the structure solution; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. ed.ac.ukcaltech.edu A successful crystallographic analysis would confirm the chair-like conformation of the oxazinane ring and the absolute stereochemistry at the C4 chiral center.
Table 5: Hypothetical Crystallographic Data Summary for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. ed.ac.uk |
| Unit Cell Dimensions | a=5.8 Å, b=9.5 Å, c=15.2 Å | Dimensions of the repeating unit in the crystal. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute configuration. caltech.edu |
Chiral Separation Techniques for Enantiopure 1,2-Oxazinanes
The isolation of enantiomerically pure 1,2-oxazinane derivatives is a critical step in the development of chiral compounds for various applications. While asymmetric synthesis aims to produce a single enantiomer directly, chiral separation techniques are employed to resolve racemic mixtures. These methods are broadly categorized into chiral chromatography and classical resolution via diastereomer formation.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Common CSPs include polysaccharide derivatives, such as cellulose (B213188) and amylose, which can effectively resolve a wide range of chiral compounds. nih.gov Gas chromatography (GC) with a chiral column can also be utilized, particularly for volatile derivatives. wisc.edu
Another established method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture, such as a 1,2-oxazinane, with a chiral resolving agent. For basic compounds like many 1,2-oxazinane derivatives, acidic resolving agents such as tartaric acid or its derivatives are commonly used. wikipedia.org The resulting diastereomeric salts often exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. Once a diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure 1,2-oxazinane.
In the context of 1,2-oxazinane synthesis, organocatalysis has emerged as a prominent strategy for achieving high enantioselectivity, thereby providing access to enantiopure compounds. For instance, the use of L-proline as a catalyst in the nitroso aldol (B89426) reaction of dialdehydes has been shown to produce 1,2-oxazinane derivatives with excellent enantiomeric excesses (ee). acs.orgnih.gov The enantiomeric excess of these reactions is typically determined by HPLC on a chiral stationary phase. acs.org
The following table summarizes the results of an L-proline catalyzed asymmetric synthesis of various 1,2-oxazinane derivatives, demonstrating the high levels of enantioselectivity that can be achieved.
Table 1: Enantioselective Synthesis of 1,2-Oxazinane Derivatives
| Entry | Aryl Nitroso Compound | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Nitrosobenzene | 72 | 93 |
| 2 | 4-Methylnitrosobenzene | 70 | 95 |
| 3 | 4-Methoxynitrosobenzene | 66 | 95 |
| 4 | 4-Chloronitrosobenzene | 74 | 99 |
| 5 | 4-Bromonitrosobenzene | 71 | 99 |
| 6 | 3-Chloronitrosobenzene | 68 | 98 |
| 7 | 3-Bromonitrosobenzene | 67 | 97 |
| 8 | 4-Fluoronitrosobenzene | 69 | 96 |
Data sourced from research on the catalytic enantioselective nitroso aldol reaction of distal dialdehydes. acs.org
Furthermore, organocatalytic [4+2] cycloaddition reactions have been developed to construct chiral 1,2-oxazinane spirocyclic scaffolds with high yields and stereoselectivity. rsc.orgrsc.org These advanced synthetic methods provide direct access to enantiomerically enriched 1,2-oxazinanes, which can then be further purified to enantiopure form if necessary, often using the chromatographic techniques mentioned previously.
Theoretical and Computational Chemistry Studies of 1,2 Oxazinane Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations offer a detailed picture of the electron distribution and geometric parameters of molecules. These methods are crucial for predicting molecular properties and reactivity.
Density Functional Theory (DFT) has become a primary tool for studying the ground state properties of 1,2-oxazine derivatives. researchgate.net DFT calculations, using various functionals such as B3LYP, are employed to optimize molecular geometries and predict properties like bond lengths, bond angles, and vibrational frequencies. researchgate.netlibretexts.org For the parent 1,2-oxazinane (B1295428) ring, DFT studies reveal the fundamental structural parameters that are influenced by the presence of the N-O bond.
Table 1: Representative DFT-Calculated Properties for Related Heterocyclic Systems
| Molecule/System | Property | Calculated Value | Reference |
| N-H 1,2-Oxazine | MESP Minimum | - | researchgate.net |
| Phenothiazine Derivative | Bending Angle (C-S-C) | 126.87° | libretexts.org |
| Phenothiazine Derivative | Bending Angle (DFT) | 131.17° | libretexts.org |
This table presents data from related systems to illustrate the type of information obtained from DFT calculations. The values are not directly applicable to 2-methyl-1,2-oxazinan-4-ol hydrochloride.
Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding the reactive behavior of molecules, as it reveals regions of positive and negative electrostatic potential. researchgate.net The MESP map highlights areas prone to electrophilic and nucleophilic attack. For the N-H 1,2-oxazinane, the region around the oxygen atom is expected to have a negative potential, making it a likely site for interaction with electrophiles. researchgate.net
In this compound, the nitrogen atom, being protonated in the hydrochloride salt, would exhibit a significant positive electrostatic potential, making it less available for nucleophilic attack. The oxygen of the hydroxyl group and the ring oxygen would be regions of negative potential, indicating their nucleophilic character. The MESP would be a key factor in determining how the molecule interacts with biological targets or other reactants. masterorganicchemistry.com
Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the outcome of chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For 1,2-oxazinane systems, the HOMO is typically associated with the lone pairs of the heteroatoms, while the LUMO is distributed over the σ* orbitals of the ring. In this compound, the presence of the electron-donating methyl group would raise the energy of the HOMO, while the electron-withdrawing hydroxyl group would lower the energy of the LUMO. The protonation of the nitrogen atom in the hydrochloride salt would significantly lower the energy of both the HOMO and LUMO. These modifications to the frontier orbitals would have a direct impact on the molecule's reactivity profile.
Conformational Analysis and Energy Landscape Mapping
The 1,2-oxazinane ring, like cyclohexane, is not planar and exists in various conformations, with the chair form being the most stable. fiveable.me Conformational analysis is crucial for understanding the three-dimensional structure and stereochemical outcomes of reactions.
The 1,2-oxazinane ring can undergo ring-flipping between two chair conformations, passing through higher-energy boat and twist-boat transition states. fiveable.me The energy barriers for these interconversions can be calculated using computational methods. For the parent 1,2-oxazinane, the chair conformation is significantly more stable than other forms.
In this compound, the substituents will influence the relative energies of the two chair conformations. The bulkier methyl group would preferentially occupy an equatorial position to minimize steric interactions, a principle well-established in substituted cyclohexanes. libretexts.org The preference for the hydroxyl group would depend on a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding.
Substituents have a profound effect on the puckering of the 1,2-oxazinane ring and the orientation of the substituents themselves (axial vs. equatorial). The presence of the N-O bond already introduces asymmetry compared to cyclohexane. The N-methyl group in this compound will have a significant impact on the ring's conformational equilibrium.
The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation. The preferred orientation will be determined by the minimization of steric strain, particularly 1,3-diaxial interactions. libretexts.org The interplay between the methyl and hydroxyl groups will dictate the dominant conformation of the molecule in solution, which in turn will influence its chemical and biological properties. Computational studies on variously substituted cyclohexanes and other six-membered rings provide a solid framework for predicting these conformational preferences. youtube.com
Computational Studies of Reaction Mechanisms and Transition States
At the heart of understanding chemical reactions lies the study of their mechanisms, including the transient transition states that govern reaction rates and outcomes. Computational methods, particularly Density Functional Theory (DFT), are extensively used to map the potential energy surfaces of reactions involving 1,2-oxazinane systems. This allows for the calculation of activation energies and the characterization of intermediate and transition state geometries, thereby clarifying the intricate steps of a reaction.
Controlling regioselectivity and stereoselectivity is a primary goal in synthetic chemistry. Computational studies provide a powerful means to uncover the origins of this selectivity.
In the synthesis of 1,2-oxazinanes, for instance, DFT calculations have been employed to investigate the regioselectivity-determining step in palladium-catalyzed heteroannulation reactions of 1,3-dienes. researchgate.net These studies can model the interaction between the substrate, catalyst, and ligand to determine the most favorable reaction pathway. By calculating the Gibbs free energies of the transition states for different regioisomeric outcomes, researchers can predict which product will be preferentially formed. researchgate.net
Another powerful application is in cycloaddition reactions. The hetero-Diels-Alder (HDA) reaction to form spirocyclic-1,2-oxazine N-oxides has been studied computationally to explain the experimentally observed complete regioselectivity. mdpi.com Theoretical investigations using DFT and Bonding Evolution Theory (BET) have shown that these reactions proceed through a polar, single-step, two-stage mechanism. mdpi.com BET analysis reveals the precise sequence of bond formation, showing that the C4-C5 bond forms first, followed by the O1-C6 bond, thus dictating the regiochemical outcome without the need for a catalyst. mdpi.com The asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds via organocatalytic [4+2] cycloaddition reactions also yields products with excellent diastereoselectivity, an outcome that can be rationalized through computational modeling of the transition states. rsc.org
Table 1: Computational Methods in Selectivity Studies of 1,2-Oxazinane Synthesis
| Reaction Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Palladium-Catalyzed Heteroannulation | DFT: SMD(acetone)-ωB97X-D / 6-311++G(2d,p) / SDD(Pd) | Ligand choice controls regioselectivity by stabilizing one transition state over another. | researchgate.net |
| Hetero Diels-Alder (HDA) | DFT and Bonding Evolution Theory (BET) | Reaction follows a polar, two-stage, one-step mechanism, ensuring full regioselectivity. | mdpi.com |
| Organocatalytic [4+2] Cycloaddition | (Implied) Transition State Modeling | Rationalization of high diastereoselectivity in the formation of chiral spirocyclic scaffolds. | rsc.org |
1,2-Oxazinane systems and related heterocycles can undergo various rearrangements and isomerizations. Computational chemistry is crucial for mapping the intricate pathways of these transformations. By calculating the energy profiles of potential rearrangement routes, such as the Brandi–Guarna rearrangement, researchers can rationalize the formation of competing products. researchgate.net
Theoretical studies can identify the transition states connecting different isomers and calculate the associated energy barriers, predicting the feasibility and conditions required for such processes. researchgate.net For example, computational models can investigate potential Wagner-Meerwein rearrangements in related carbocyclic systems, which involves tracking the movement of functional groups and the expansion or contraction of rings. researchgate.net These analyses are not limited to final products; they can also be used to re-evaluate proposed structures based on discrepancies between experimental data and computationally simulated properties, such as NMR spectra. researchgate.net While specific computational studies on the rearrangement of this compound are not prevalent in the literature, the methodologies are well-established for analogous heterocyclic systems. researchgate.netresearchgate.net
Simulation of Spectroscopic Parameters for Validation and Prediction
A significant application of computational chemistry is the prediction of spectroscopic properties. High-level ab initio calculations can provide accurate simulations of various spectra, which serve two main purposes: validating the accuracy of the computational model against experimental data and aiding in the identification and characterization of new or transient species. escholarship.org
For nitrogen-containing heterocycles, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used to optimize equilibrium geometries and calculate force constants. escholarship.org This information is then used in second-order vibrational perturbation theory to compute harmonic and anharmonic vibrational frequencies, which directly correspond to peaks in infrared (IR) and Raman spectra. escholarship.org Furthermore, these calculations can predict other key spectroscopic parameters, including:
Rotational Constants: Essential for analysis of microwave spectra.
Nuclear Hyperfine Tensors: Used in electron paramagnetic resonance (EPR) spectroscopy. escholarship.org
By comparing these simulated spectra with experimental results, scientists can confirm the structure of a synthesized compound. This synergy is particularly valuable for identifying different isomers, as they often have distinct spectroscopic signatures. escholarship.org For the target compound, 2-methyl-1,2-oxazinan-4-ol, publicly available databases provide computationally predicted properties that serve as a preliminary guide for experimental analysis. uni.lu
Table 2: Examples of Computationally Predicted Parameters
| Compound | Parameter | Predicted Value | Method/Source |
|---|---|---|---|
| 2-methyl-1,2-oxazinan-4-ol | Molecular Formula | C₅H₁₁NO₂ | PubChem |
| 2-methyl-1,2-oxazinan-4-ol | Monoisotopic Mass | 117.07898 Da | PubChem |
| 2-methyl-1,2-oxazinan-4-ol | XlogP | -0.2 | Predicted (PubChem) |
| 2-Methyl-1,4-oxathiine | Molecular Weight | 114.17 g/mol | PubChem 2.1 |
| 1-Pyrrolyl | Anharmonic Vibrational Frequencies | (Various) | CCSD(T)/ANO0 |
Chemical Reactivity and Mechanistic Investigations of 1,2 Oxazinane Ring Systems
Ring-Opening Reactions and Fragmentation Pathways
The stability of the 1,2-oxazinane (B1295428) ring is influenced by various factors, including substitution patterns and the presence of activating groups. Ring-opening reactions can be initiated by acidic or basic conditions, as well as by thermal or photochemical means. researchgate.net
The presence of acid can facilitate the opening of the 1,2-oxazinane ring. For instance, cyclic nitronic esters, such as 5,6-dihydro-4H-1,2-oxazine-N-oxides, react with hydrochloric acid to yield geminal chloronitroso compounds that possess a distant hydroxyl group. researchgate.net This transformation is believed to proceed through the formation of N,N-bis(oxy)iminium cations as key intermediates, which are then intercepted by a chloride anion, leading to ring opening. researchgate.net Theoretical studies on the acid-catalyzed ring-opening of epoxides, a related three-membered ring system, suggest that protonation of the heteroatom makes it a better leaving group, thereby facilitating nucleophilic attack and ring cleavage. nih.govlibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This general principle can be extended to the 1,2-oxazinane system, where protonation of the nitrogen or oxygen atom would activate the ring towards nucleophilic attack.
In a study on the synthesis of 4,5-bifunctionalized 1,2-oxazinanes, Lewis acids were found to be crucial for both the reaction rate and regioselectivity of the nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. researchgate.net This highlights the role of acid catalysis in controlling the outcome of these reactions.
Table 1: Examples of Acid-Catalyzed Ring Opening Reactions of 1,2-Oxazinane Derivatives
| Starting Material | Reagents | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 5,6-dihydro-4H-1,2-oxazine-N-oxides | HCl | N,N-bis(oxy)iminium cation | geminal chloronitroso compound with a distant hydroxyl group | researchgate.net |
| 3,6-dihydro-1,2-oxazine oxides | Lewis Acid, Nucleophile (TMSN3, TMSCN, amines) | - | trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes | researchgate.net |
Base-mediated reactions can also induce transformations in the 1,2-oxazinane ring system. For example, treatment of certain 1,2-oxazino[2,3-b] researchgate.netresearchgate.netoxazines with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the presence of an alcohol can lead to ring contraction, yielding pyrrolo[1,2-b]oxazine derivatives. mdpi.com The proposed mechanism involves deprotonation at a carbon adjacent to the nitrogen, followed by cleavage of the N-O bond and subsequent recyclization. mdpi.com Similarly, base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates has been used to synthesize 1,2,3-triazines, demonstrating the utility of base-promoted reactions in forming new heterocyclic systems from precursors containing N-N or N-O functionalities. nih.gov
The N-O bond in 1,2-oxazinanes is susceptible to cleavage under thermal and photochemical conditions. researchgate.net Thermal decomposition studies on related heterocyclic systems, such as 1,2-diazetines and various triazine derivatives, indicate that the decomposition pathways are often complex and can involve radical mechanisms. mdpi.commdpi.comresearchgate.netnih.gov For instance, the thermal decomposition of some polynitrogenated heterocycles proceeds in multiple stages, with the initial steps often involving the cleavage of the weakest bonds in the molecule. mdpi.comnih.gov
Functional Group Transformations on the 1,2-Oxazinane Scaffold
The functional groups attached to the 1,2-oxazinane ring can undergo various chemical transformations, providing a means to diversify the structure and properties of these compounds.
The hydroxyl group at the C-4 position of 2-methyl-1,2-oxazinan-4-ol hydrochloride is a key site for functional group manipulation. Oxidation of this secondary alcohol would be expected to yield the corresponding ketone, 2-methyl-1,2-oxazinan-4-one. Various oxidizing agents are commonly used for such transformations. acs.org Conversely, reduction of related keto-functionalized 1,2-oxazinanes can lead to the formation of the corresponding alcohols. For example, the reduction of certain 3,6-dihydro-2H-1,2-oxazines can result in the formation of 1,4-amino alcohols. mdpi.com
Table 2: Potential Functional Group Transformations of 2-methyl-1,2-oxazinan-4-ol
| Reaction Type | Potential Reagents | Expected Product | Reference |
|---|---|---|---|
| Oxidation of hydroxyl group | PCC, DMP, Swern oxidation | 2-methyl-1,2-oxazinan-4-one | acs.org |
| Reduction of corresponding ketone | NaBH4, LiAlH4 | 2-methyl-1,2-oxazinan-4-ol | mdpi.com |
The nitrogen atom in the 1,2-oxazinane ring is a nucleophilic center and can participate in reactions such as N-alkylation and N-acylation. N-alkylation can be achieved by treating the parent 1,2-oxazinane with an alkyl halide, often in the presence of a base to deprotonate the nitrogen first, thereby increasing its nucleophilicity. nih.govnih.govyoutube.com N-acylation is another common transformation, typically carried out using acylating agents like acyl chlorides or anhydrides, to introduce an acyl group onto the nitrogen atom. orientjchem.org These reactions provide a straightforward method for modifying the substituent on the nitrogen atom, which can significantly influence the biological and chemical properties of the molecule.
Transformations at the Methyl-Substituted Carbon Center
In 2-methyl-1,2-oxazinan-4-ol, the methyl group is attached to the nitrogen atom at position 2. Transformations would therefore primarily involve the carbon at position 4, which bears the hydroxyl group. This secondary alcohol is a key functional group that can undergo a variety of chemical transformations.
Detailed research findings indicate that the hydroxylated carbon center in similar heterocyclic systems is a primary site for reactivity. Common transformations include oxidation and substitution reactions. The oxidation of the secondary alcohol at the C-4 position would yield the corresponding ketone, 2-methyl-1,2-oxazinan-4-one. This reaction can be achieved using a range of standard oxidizing agents.
Substitution reactions at the C-4 position typically require the activation of the hydroxyl group. Under acidic conditions, such as in the presence of the hydrochloride salt, the hydroxyl group can be protonated to form a good leaving group (water). This facilitates nucleophilic substitution at the C-4 carbon.
| Transformation | Reagent(s) | Product | Reaction Type |
| Oxidation | PCC, DMP, Swern | 2-methyl-1,2-oxazinan-4-one | Oxidation |
| Substitution (Halogenation) | HBr, HCl (with heat) | 4-halo-2-methyl-1,2-oxazinane | Nucleophilic Substitution |
| Etherification | ROH, acid catalyst | 4-alkoxy-2-methyl-1,2-oxazinane | Nucleophilic Substitution |
Intermolecular Reactions Involving 1,2-Oxazinane Derivatives as Reactants
The 1,2-oxazinane ring system, characterized by the presence of a nitrogen-oxygen single bond, displays unique reactivity patterns in intermolecular reactions. These reactions are often influenced by the nature of the substituents on the ring and the reaction conditions.
Nucleophilic and Electrophilic Attack at Ring Atoms
The heteroatoms within the 1,2-oxazinane ring and the carbon atoms adjacent to them are susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Attack: The 1,2-oxazinane ring can undergo nucleophilic attack, often leading to ring-opening. This reactivity is enhanced by the presence of activating groups or by carrying out the reaction in the presence of Lewis acids. researchgate.net For instance, Lewis acid-promoted reactions of related 3,6-dihydro-1,2-oxazine oxides with nucleophiles such as azides and cyanides result in the regio- and stereoselective opening of the ring to form trans-4-hydroxyl-5-functionalized 1,2-oxazinanes. researchgate.net This suggests that in this compound, the proton could act as a Lewis acid, activating the ring towards nucleophilic attack. The attack could occur at the carbon atoms adjacent to the heteroatoms (C-3 or C-6). The general principles of nucleophilic ring-opening of strained rings like epoxides, which proceed via an Sₙ2-type mechanism with strong nucleophiles attacking the least sterically hindered carbon, can be considered analogous. youtube.comkhanacademy.orgyoutube.com
| Nucleophile | Potential Site of Attack | Expected Product Type |
| Hydride (e.g., from NaBH₄) | C-6 | Ring-opened amino alcohol nih.gov |
| Organometallics (e.g., Grignard) | C-6 or C-3 | Ring-opened amino alcohol with new C-C bond youtube.com |
| Amines | C-6 or C-3 | Ring-opened diamine derivative researchgate.net |
Electrophilic Attack: The nitrogen and oxygen atoms of the 1,2-oxazinane ring possess lone pairs of electrons and are thus susceptible to attack by electrophiles. Protonation, as in the hydrochloride salt, is a fundamental example of electrophilic attack on the nitrogen atom. Alkylation of the nitrogen or oxygen is also a possibility. In related heterocyclic systems, electrophilic substitution reactions are well-documented, and their regioselectivity is governed by the electronic nature of the ring and its substituents. stackexchange.com For instance, electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives has been used to synthesize pyrrolooxazinone moieties, demonstrating the participation of the heterocyclic system in reactions with electrophiles like iodine. beilstein-journals.org
Complexation and Coordination Chemistry
The heteroatoms in the 1,2-oxazinane ring can act as Lewis bases, coordinating to metal centers. This complexation is often a key step in catalytic reactions involving these heterocycles. The use of Lewis acids to promote reactions of 1,2-oxazinane derivatives highlights the importance of coordination to either the ring nitrogen or oxygen atom to activate the substrate. researchgate.net
Furthermore, 2-methyl-1,2-oxazinan-4-ol has the potential to act as a bidentate ligand. purdue.edu The nitrogen atom of the ring and the oxygen atom of the hydroxyl group at C-4 can both coordinate to a single metal center, forming a stable chelate ring. This chelation can influence the stereochemical outcome of reactions at or near the metal center.
| Lewis Acid/Metal | Coordination Site(s) | Effect on Reactivity |
| H⁺ | Nitrogen | Activation of the ring for nucleophilic attack |
| Yb(OTf)₃ | Oxygen/Nitrogen | Catalysis of cycloaddition reactions researchgate.net |
| Rh(II) carboxylates | Oxygen/Nitrogen | Catalysis of reactions with diazo compounds researchgate.netmdpi.com |
| Transition Metals (e.g., Pd, Ni) | Nitrogen and C-4 OH (bidentate) | Formation of stable complexes, potential for catalysis purdue.edu |
Synthesis of Advanced Derivatives and Analogs of 2 Methyl 1,2 Oxazinan 4 Ol Hydrochloride
Modification of the Hydroxyl Functionality
The hydroxyl group at the C4 position of the 2-methyl-1,2-oxazinan-4-ol hydrochloride scaffold is a prime site for chemical modification, offering a gateway to a diverse range of derivatives with altered polarity, reactivity, and biological interaction profiles.
Etherification and Esterification Reactions
Standard synthetic protocols can be employed for the etherification and esterification of the C4-hydroxyl group. Ether derivatives can be prepared through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic intermediate can then be reacted with a variety of alkyl halides to introduce different ether functionalities. acs.org
Esterification, on the other hand, can be achieved by reacting the parent alcohol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.govmdpi.com These reactions allow for the introduction of a wide range of ester groups, from simple acetates to more complex moieties, thereby modulating the lipophilicity and steric bulk of the molecule.
Table 1: Potential Ether and Ester Derivatives of 2-Methyl-1,2-oxazinan-4-ol
| Derivative Type | Reagent | Potential Substituent (R) |
| Ether | Alkyl Halide (R-X) | Methyl, Ethyl, Benzyl |
| Ester | Acyl Chloride (R-COCl) | Acetyl, Benzoyl, Pivaloyl |
Derivatization for Advanced Chemical Probes
The strategic derivatization of the hydroxyl group is instrumental in the development of advanced chemical probes. By introducing reporter groups such as fluorophores or biotin (B1667282) tags via ether or ester linkages, the parent molecule can be transformed into a tool for studying biological systems. For instance, a fluorescent tag would enable the visualization of the molecule's localization and interactions within a cellular environment. The synthesis of such probes would follow similar principles of etherification or esterification, utilizing reagents that contain the desired reporter moiety.
Manipulation of the N-Methyl Group
Demethylation and Re-Alkylation Strategies
The removal of the N-methyl group is a critical transformation that opens the door to a wider range of N-substituted analogs. N-demethylation can be a challenging process, but several methods have been reported for similar heterocyclic systems. One common approach involves the use of reagents like boron tribromide, which can effectively cleave the N-methyl bond. acs.org Following successful demethylation, the resulting secondary amine provides a nucleophilic handle for re-alkylation.
Re-alkylation can be accomplished using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base to yield N-substituted 1,2-oxazinan-4-ol (B2939088) derivatives. acs.org This strategy allows for the systematic investigation of how different N-alkyl groups influence the molecule's characteristics.
Introduction of Other N-Substituents
Beyond simple alkyl groups, a diverse array of substituents can be introduced at the nitrogen position to create a library of novel compounds. researchgate.net For example, acylation with various acyl chlorides or anhydrides can produce N-acyl derivatives. Furthermore, reductive amination of the demethylated intermediate with different aldehydes or ketones can introduce a wide range of N-alkyl and N-aryl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to form N-aryl or N-heteroaryl derivatives. nih.gov
Table 2: Potential N-Substituted Analogs of 1,2-Oxazinan-4-ol
| Reaction Type | Reagent | Potential N-Substituent (R) |
| N-Alkylation | Alkyl Halide (R-X) | Ethyl, Propyl, Benzyl |
| N-Acylation | Acyl Chloride (R-COCl) | Acetyl, Benzoyl |
| Reductive Amination | Aldehyde (R-CHO) | Substituted Benzyls |
| Buchwald-Hartwig | Aryl Halide (Ar-X) | Phenyl, Pyridyl |
Ring Expansion and Contraction Strategies
Ring expansion of six-membered rings to seven-membered rings has been documented. For instance, reactions involving the rearrangement of an exocyclic group adjacent to the ring heteroatom can lead to ring enlargement. rsc.org A potential strategy for expanding the 1,2-oxazinane (B1295428) ring could involve the introduction of a suitable functional group on the carbon adjacent to the nitrogen or oxygen, which could then participate in a rearrangement to form a 1,2-oxazepane derivative.
Conversely, ring contraction of six-membered heterocycles to five-membered rings is also a known transformation. mdpi.comrsc.org These reactions often proceed through the formation of a bridged intermediate followed by the extrusion of a fragment. For the 1,2-oxazinane ring, a possible route could involve a photochemical rearrangement or a reaction that induces the cleavage of a C-C or C-O bond within the ring, followed by recyclization to form a substituted pyrrolidine (B122466) or isoxazolidine (B1194047) derivative.
Formation of Larger Cyclic Systems
The expansion of the six-membered 1,2-oxazinane ring to a larger seven-membered system can be achieved through rearrangement reactions, with the Beckmann rearrangement being a prominent example. wikipedia.orgmasterorganicchemistry.com This process typically involves the transformation of a cyclic ketone into a lactam, thereby inserting a heteroatom into the ring.
The synthetic sequence would commence with the oxidation of the hydroxyl group at the C4 position of 2-methyl-1,2-oxazinan-4-ol to yield the corresponding ketone, 2-methyl-1,2-oxazinan-4-one. This ketone can then be reacted with hydroxylamine (B1172632) (NH₂OH) to form an oxime intermediate. Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the oxime undergoes a Beckmann rearrangement. masterorganicchemistry.com In this rearrangement, the group anti-periplanar to the oxime's hydroxyl group migrates. The migration of the C5 carbon atom to the nitrogen atom, coupled with the expulsion of water, results in the formation of a seven-membered lactam, specifically a derivative of 1,3-oxazepan-4-one. This reaction effectively expands the ring by one atom.
Table 1: Proposed Intermediates and Product in Ring Expansion via Beckmann Rearrangement
| Compound Name | Structure | Role in Synthesis |
| 2-Methyl-1,2-oxazinan-4-one | ![]() | Ketone Intermediate |
| 2-Methyl-1,2-oxazinan-4-one oxime | ![]() | Oxime Intermediate |
| 2-Methyl-1,3-oxazepan-4-one | ![]() | Ring-Expanded Product |
Generation of Smaller Heterocycles (e.g., Pyrrolidines, Isoxazoles from related systems)
The transformation of the 1,2-oxazinane ring into smaller heterocyclic systems is a valuable synthetic strategy, yielding important five-membered rings like pyrrolidines and isoxazoles.
Pyrrolidine Derivatives
The synthesis of pyrrolidine structures from 1,2-oxazine precursors has been documented, particularly through base-promoted ring contraction. mdpi.com For instance, bicyclic nitroso acetals derived from the [3+3] annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) can undergo a ring contraction to form pyrrole (B145914) derivatives when treated with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of an alcohol. mdpi.com The proposed mechanism involves deprotonation at the carbon adjacent to the nitrogen, followed by cleavage of the weak N-O bond and subsequent recyclization to form the five-membered pyrrole ring. researchgate.net While this specific example involves a bicyclic system, the fundamental reactivity demonstrates a viable pathway for contracting the 1,2-oxazine core.
Adapting this to 2-methyl-1,2-oxazinan-4-ol might require initial functionalization, such as dehydration of the alcohol to introduce a double bond, creating a substrate more analogous to those reported in the literature for successful ring contraction.
Table 2: General Scheme for Pyrrolidine Formation from a 1,2-Oxazine Derivative
| Compound Class | General Structure | Transformation |
| Substituted 1,2-Oxazine | ![]() | Ring Contraction |
| Pyrrolidine Derivative | ![]() | Product |
Isoxazole (B147169) Derivatives
The direct conversion of a saturated 1,2-oxazinane to an isoxazole is not a commonly reported transformation. Isoxazoles are typically synthesized via methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-dicarbonyl compounds. wikipedia.orgnih.gov However, a plausible route from a 1,2-oxazinane derivative can be proposed based on the characteristic cleavage of the N-O bond.
A potential synthetic pathway could involve the fragmentation of the 1,2-oxazinane ring. This might be initiated by converting the 4-ol group into a better leaving group and inducing an elimination reaction that facilitates ring opening. The resulting acyclic intermediate, a γ-amino-α,β-unsaturated ketone or a related species, could then undergo intramolecular cyclization to form a five-membered ring. Cleavage of the N–O bond in 1,2-oxazinanes under basic conditions to form γ-ketoamides has been observed, representing a potential fragmentation pathway. thieme-connect.com While speculative, such a fragmentation-cyclization sequence could theoretically yield an isoxazole or a precursor that can be readily converted to one.
Advanced Applications of 1,2 Oxazinane Chemistry in Synthetic Methodologies
2-Methyl-1,2-Oxazinan-4-ol Hydrochloride as a Chiral Building Block
The utility of this compound in asymmetric synthesis stems from the inherent chirality and conformational rigidity of the tetrahydro-1,2-oxazine ring. This framework allows for the precise spatial arrangement of substituents, making it an excellent chiral template. The synthesis of these oxazine (B8389632) rings can be achieved with exceptional stereocontrol through methods like bifunctional catalysis, which employs starting materials such as nitroolefins and aminooxylating reagents. rsc.org The resulting products, bearing multiple contiguous stereocenters, are obtained in high yields and with excellent stereoselectivity, laying the foundation for their use as reliable chiral building blocks. rsc.org
The defined stereochemistry of the 1,2-oxazinane (B1295428) ring is crucial for its application in the stereocontrolled synthesis of complex molecules. Asymmetric catalytic methods for creating the oxazinane core can pre-determine up to three contiguous stereocenters with high levels of control. rsc.org For instance, the cascade aza-Michael–Michael reaction sequence to form tetrahydro-1,2-oxazines has been shown to produce target products with outstanding diastereomeric and enantiomeric ratios. rsc.org Lewis acid catalysis also plays a vital role, influencing both the reaction rate and the regioselectivity of subsequent transformations, such as the nucleophilic ring-opening of related 3,6-dihydro-1,2-oxazine oxides. researchgate.net This robust control over stereochemistry allows chemists to incorporate the oxazinane unit into a larger molecule and then use its established stereocenters to direct the formation of new chiral centers, a key strategy in the total synthesis of natural products and pharmaceuticals.
Table 1: Examples of Stereocontrol in Tetrahydro-1,2-Oxazine Synthesis rsc.org Note: This table represents the synthesis of the core ring structure, which is the basis for using derivatives like this compound as chiral building blocks.
| Catalyst/Reagent System | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield |
| Bifunctional Catalysis | >20:1 | 99.5:0.5 | up to 97% |
The structure of 2-methyl-1,2-oxazinan-4-ol is intrinsically suited for the synthesis of aminopolyols and related structures. The oxazinane ring is a masked 1,4-amino alcohol. Further functionalization of the ring, a process that can be achieved with high stereocontrol, allows for the introduction of additional hydroxyl groups or their precursors. researchgate.net Subsequent reductive cleavage of the labile N-O bond within the oxazinane ring unmasks the amine and alcohol functionalities. This strategy provides a synthetic route to acyclic aminopolyols with well-defined stereochemistry, which are important structural motifs in various biologically active molecules, including neuraminidase inhibitors. nih.gov
Role as a Precursor to Other Heterocyclic Scaffolds
The 1,2-oxazinane ring is not only a source of chirality but also a versatile intermediate that can be chemically transformed into other important heterocyclic systems. researchgate.netmdpi.com Its unique N-O bond and pattern of substitution allow for a variety of ring-opening, rearrangement, and re-cyclization reactions, providing access to a diverse range of scaffolds that are staples in medicinal chemistry and materials science.
The transformation of the 1,2-oxazinane framework into aromatic heterocycles is a powerful synthetic strategy.
Isoxazole (B147169) Derivatives: A clear example of this conversion involves the ring-opening of a naphtho[1,8-de] rsc.orguni.luoxazin-4-ol derivative. mdpi.com Under thermal conditions, this fused oxazinane opens to form a 2,8-dihydroxy-1-naphthonitrile. mdpi.com This nitrile intermediate can then be further manipulated and cyclized to furnish a naphtho[1,2-d]isoxazole, demonstrating a clear transformation pathway from an oxazinane to an isoxazole core. mdpi.com General synthesis methods for isoxazoles often involve the [3+2] cycloaddition of nitrile oxides with alkynes, a reaction type that can be accessed from oxazinane precursors. nih.gov
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives: Pyridine and pyrimidine rings are fundamental components of many pharmaceutical products. nih.govacs.org The oxyfunctionalization of pyridine derivatives is a key method for producing valuable intermediates. nih.gov While the 1,2-oxazinane ring serves as a logical precursor to such six-membered nitrogen heterocycles through rearrangement or fragmentation-recombination pathways, specific, high-yield synthetic protocols starting directly from this compound are not extensively detailed in the surveyed literature. However, the development of BACE-1 inhibitors has utilized pyrimidine-substituted 2-amino-oxazoline xanthenes, highlighting the synthetic synergy between oxazine-type structures and pyrimidines in constructing complex drug candidates. acs.org
The 1,2-oxazinane skeleton is an effective building block for constructing more complex fused-ring systems. The synthesis of a naphtho[1,2-d]isoxazole 2-oxide from a naphtho[1,8-de] rsc.orguni.luoxazin-4-ol is a prime example of this utility. mdpi.com This transformation proceeds through a ring-opening of the oxazine to an aldehyde, which is then converted to an oxime and oxidatively cyclized to the fused isoxazole system. mdpi.com This demonstrates how the oxazinane can serve as a masked functional group array that facilitates the formation of a new, fused heterocyclic ring. Furthermore, [4+2] cycloaddition reactions are a common method to produce tetrahydro-1,2-oxazines, which can then be elaborated into various bicyclic products. researchgate.net Quinazolinone derivatives, another important class of fused heterocycles, are often synthesized from precursors like methyl anthranilate, showcasing the diverse strategies employed to build such systems. researchgate.net
Application in Material Science Research (excluding direct material properties, focusing on synthetic routes to materials)
The application of chiral building blocks in material science is a growing field, focused on creating polymers and other materials with unique, stereochemically-dependent properties. The focus in this context is on the synthetic routes used to incorporate these chiral units into larger material architectures.
A pertinent example is the synthesis of chiral poly(2-oxazoline) (POx) ABA-type triblock copolymers. acs.org In these synthetic routes, chiral oxazoline (B21484) monomers are polymerized to form the hydrophobic blocks (B) of the copolymer, which are then attached to hydrophilic poly(2-methyl-2-oxazoline) blocks (A). acs.org This process, known as living cationic ring-opening polymerization (LCROP), allows for the creation of well-defined polymer chains where the chirality of the monomer unit is preserved in the final material. acs.org
Although this example uses oxazoline monomers, the principle is directly applicable to this compound. Such a chiral molecule could potentially be converted into a monomer suitable for polymerization, allowing its stereochemical information to be translated into a macromolecular structure. This synthetic strategy is a key step in developing novel chiral materials for applications like enantioselective separations or chiral recognition.
Table 2: Chiral and Racemic Hydrophobic Blocks Used in the Synthesis of POx ABA-Type Triblock Copolymers acs.org
| Hydrophobic Block (B) | Monomer Chirality |
| poly((R)-2-ethyl-4-ethyl-2-oxazoline) (pREtEtOx) | R-enantiomer |
| poly((S)-2-ethyl-4-ethyl-2-oxazoline) (pSEtEtOx) | S-enantiomer |
| poly((RS)-2-ethyl-4-ethyl-2-oxazoline) (pRSEtEtOx) | Racemic |
| poly((R)-2-propyl-4-methyl-2-oxazoline) (pRPrMeOx) | R-enantiomer |
| poly((S)-2-propyl-4-methyl-2-oxazoline) (pSPrMeOx) | S-enantiomer |
| poly((RS)-2-propyl-4-methyl-2-oxazoline) (pRSPrMeOx) | Racemic |
Precursors for Advanced Organic Materials
The unique structural and electronic characteristics of 1,2-oxazinane derivatives make them attractive candidates as precursors for advanced organic materials. The inherent polarity and potential for hydrogen bonding, conferred by the N-O bond and the presence of functional groups such as hydroxyl moieties, can be harnessed to create materials with tailored properties. For instance, the hydrochloride salt of a substituted 1,2-oxazinane, such as this compound, introduces hydrophilicity and a potential site for further chemical modification.
Research into related heterocyclic systems, such as poly(2-oxazoline)s, has demonstrated the significant impact of side-chain functionalities on the macroscopic properties of the resulting materials. researchgate.net These polymers, which share a similar amide-like repeating unit, can exhibit a range of thermal and mechanical properties depending on the nature of the substituent at the 2-position. researchgate.net This principle can be extended to 1,2-oxazinane-based materials, where the substituent on the nitrogen atom and other positions on the ring can be systematically varied to control properties like glass transition temperature (Tg) and surface energy.
The development of materials from 1,2-oxazinane precursors often involves polymerization or incorporation into larger supramolecular assemblies. The ability of these heterocycles to act as monomers in ring-opening polymerizations is a key avenue for the creation of novel materials. The resulting polymers can possess unique architectures and functionalities, leading to applications in areas such as biocompatible coatings and stimuli-responsive materials. mdpi.com
Table 1: Comparison of Thermal Properties for a Series of Poly(2-n-alkyl-2-oxazoline)s This table illustrates how the side-chain length influences the glass transition temperature (Tg) in a related class of polymers, providing a model for the potential tunability of poly(1,2-oxazinane)-based materials.
| Polymer | Side-Chain | Glass Transition Temperature (Tg) (°C) |
| pMeOx | Methyl | ~80 |
| pEtOx | Ethyl | ~65 |
| pnPrOx | n-Propyl | ~55 |
| pnBuOx | n-Butyl | ~20 |
| pnPeOx | n-Pentyl | ~-10 |
| pnHxOx | n-Hexyl | ~-40 |
| pnHpOx | n-Heptyl | ~-60 |
| pnNonOx | n-Nonyl | ~-75 |
Data adapted from studies on poly(2-oxazoline)s, which serve as a predictive model for the behavior of poly(1,2-oxazinane)s. researchgate.net The specific values can vary based on molecular weight and measurement conditions.
Synthesis of Functional Polymers Incorporating Oxazinane Units
The synthesis of functional polymers incorporating 1,2-oxazinane units is a promising strategy for developing materials with tailored properties for specific applications. The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazines is a primary method for producing well-defined polymers with controlled molecular weights and narrow dispersities. researchgate.net This "living" polymerization technique allows for the creation of block copolymers and other complex architectures by the sequential addition of different monomers. mdpi.com
The versatility of this approach is further enhanced by the ability to introduce a wide variety of functional groups into the monomer side-chains. For instance, monomers bearing reactive groups such as alkynes, azides, or protected amines can be polymerized and subsequently modified using "click" chemistry or other high-efficiency reactions. This allows for the covalent attachment of biomolecules, fluorophores, or other functional moieties to the polymer backbone. db-thueringen.de
Recent research has highlighted the potential of poly(2-oxazine)s (POzi) as biomaterials, offering enhanced flexibility compared to their five-membered ring poly(2-oxazoline) (POx) analogues due to the additional methylene (B1212753) group in the polymer backbone. researchgate.net This increased flexibility can influence the polymer's solution behavior and its interactions with biological systems. For example, cyclic poly(2-methyl-2-oxazine) shells on nanoparticles have demonstrated enhanced "stealth" properties, reducing protein absorption and cellular uptake, which is advantageous for drug delivery applications. nih.gov
The synthesis of these functional polymers typically involves an electrophilic initiator, such as an alkyl triflate or tosylate, which activates the monomer for nucleophilic attack by another monomer unit, leading to chain propagation. nih.gov The polymerization can be terminated by the addition of a nucleophile, which can also be used to introduce a specific end-group functionality. researchgate.net
Table 2: Research Findings on the Synthesis of Functional Poly(2-oxazoline)s and Poly(2-oxazine)s This table summarizes key findings from research on the polymerization of related heterocyclic monomers, which are applicable to the synthesis of polymers from 1,2-oxazinane derivatives.
| Monomer System | Polymerization Method | Key Findings | Potential Applications |
| 2-Alkyl-2-oxazolines | Cationic Ring-Opening Polymerization (CROP) | Allows for the synthesis of well-defined polymers with tunable thermal properties based on the alkyl side-chain length. researchgate.net | Biomaterials, drug delivery, functional coatings. nih.gov |
| Thiophene-bearing 2-Oxazines | Cationic Ring-Opening Polymerization (CROP) | Produces thermally stable polymers that are precursors to conductive materials. researchgate.net | Intrinsically conductive polymers, bioelectronics. researchgate.net |
| 2-Methyl-2-oxazine | CROP on Nanoparticles | Cyclic polymer brushes exhibit reduced protein adsorption and cellular uptake compared to linear analogues. nih.gov | "Stealth" coatings for nanomedicine. nih.gov |
| Functionalized 2-Oxazolines | Living CROP | Enables the synthesis of block copolymers and polymers with reactive handles for post-polymerization modification. mdpi.com | Stimuli-responsive materials, bioconjugates. nih.gov |
Future Perspectives and Emerging Trends in 1,2 Oxazinane Research
Development of Novel and Efficient Synthetic Routes
The synthesis of the 1,2-oxazinane (B1295428) ring is a cornerstone of research in this area. While classical methods exist, the future lies in the development of more efficient, selective, and sustainable synthetic strategies. A significant area of focus is the advancement of cycloaddition reactions. For instance, organocatalytic asymmetric [4+2] cycloadditions are being explored to create chiral 1,2-oxazinane spirocyclic scaffolds with high yields and excellent control over stereochemistry. rsc.orgnih.govresearchgate.net The hetero-Diels-Alder reaction is another powerful tool, with ongoing research into using novel dienophiles and dienes to access a wider range of substituted 1,2-oxazines. clockss.orgnih.gov
Table 1: Emerging Synthetic Methodologies for 1,2-Oxazinane Rings
| Methodology | Description | Key Advantages |
|---|---|---|
| Organocatalytic [4+2] Cycloaddition | Asymmetric cycloaddition between a 1,4-synthon and another reactant to form chiral 1,2-oxazinane scaffolds. rsc.orgnih.govresearchgate.net | High enantioselectivity and diastereoselectivity, metal-free conditions. rsc.orgnih.govresearchgate.net |
| Hetero-Diels-Alder Reactions | Cycloaddition of a nitroso compound with a diene to form the 1,2-oxazine ring. clockss.orgnih.gov | High regioselectivity and stereoselectivity, access to diverse structures. nih.gov |
| Biosynthesis using Enzymes | Utilization of enzymes like flavin-dependent monooxygenases to catalyze the formation of the 1,2-oxazine moiety. acs.org | High specificity, environmentally friendly conditions. acs.org |
Exploration of Underutilized Reaction Pathways
Beyond established cycloadditions, researchers are investigating less common reaction pathways to unlock new avenues for 1,2-oxazinane synthesis and functionalization. One such pathway is the Meisenheimer rearrangement, a acs.orgbarnesandnoble.com-migration of an O-substituted hydroxylamine (B1172632) from a tertiary amine N-oxide. acs.org The recent discovery of a flavin-dependent monooxygenase capable of mediating this rearrangement in the biosynthesis of a natural product opens the door to biocatalytic approaches for constructing the 1,2-oxazine core. acs.org
The exploration of tandem reactions, where multiple bond-forming events occur in a single synthetic operation, is another promising trend. These reactions can rapidly build molecular complexity from simple precursors. The development of novel catalysts and reaction conditions is crucial for expanding the scope of these underutilized pathways and making them more accessible to synthetic chemists.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous-flow synthesis and automated technologies is set to revolutionize the production of 1,2-oxazinane derivatives. beilstein-journals.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the ability to generate and use reactive intermediates in situ. beilstein-journals.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for a given transformation. When combined with flow chemistry, this allows for the on-demand synthesis of libraries of 1,2-oxazinane analogs for high-throughput screening in drug discovery and other applications.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of 1,2-oxazinanes is a rapidly growing area. researchgate.netnih.govresearchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are being used to:
Predict Reactivity and Selectivity: Computational models can help to understand the mechanisms of reactions used to synthesize 1,2-oxazinanes and to predict the regioselectivity and stereoselectivity of these transformations. researchgate.net
Rationalize Reaction Outcomes: By modeling the transition states and intermediates of a reaction, researchers can gain insights into why certain products are formed and how to modify the reaction conditions to favor the desired outcome. acs.org
Design Novel Derivatives: Computational tools can be used to design new 1,2-oxazinane derivatives with specific electronic and steric properties. nih.govresearchgate.net This is particularly useful in drug discovery for designing molecules that will bind to a specific biological target.
Table 2: Applications of Computational Modeling in 1,2-Oxazinane Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereochemical outcomes. researchgate.net | Energetics of reaction pathways, transition state geometries. acs.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the conformational preferences of 1,2-oxazinane derivatives, simulating interactions with biological targets. acs.orgnih.gov | Understanding binding modes, predicting binding affinities. nih.gov |
Expanding the Scope of Derivatization for Chemical Library Synthesis
The ability to synthesize large and diverse chemical libraries is essential for the discovery of new bioactive compounds. For the 1,2-oxazinane scaffold, future efforts will focus on developing robust and versatile methods for its derivatization. This involves introducing a wide variety of functional groups at different positions on the 1,2-oxazinane ring to explore the chemical space around this core structure.
Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries. nih.gov By attaching a 1,2-oxazinane precursor to a solid support, a wide range of reagents can be used to modify the molecule in a stepwise fashion. After the desired modifications have been made, the final product can be cleaved from the support in a pure form. The development of novel linkers and cleavage strategies will further enhance the utility of this approach for the synthesis of 1,2-oxazinane libraries. The synthesis of 1,2,4-oxadiazole (B8745197) derivatives from amidoximes is an example of how related heterocyclic cores are being used to generate chemical libraries. mdpi.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-1,2-oxazinan-4-ol hydrochloride, and how do reaction conditions influence yield?
- The synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic conditions. For example, oxazinanols are often synthesized via acid-catalyzed ring closure, where temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect reaction kinetics and yield. Optimization using fractional factorial design can identify key variables (e.g., stoichiometry, catalyst loading) to maximize efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR are essential for confirming the oxazinan ring structure and substituent positions (e.g., methyl group at C2).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and hydrochloride salt formation.
- IR Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretching frequencies, critical for distinguishing tautomeric forms .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?
- The hydrochloride salt enhances aqueous solubility (due to ionic dissociation) but may reduce stability in polar aprotic solvents like DMSO. Stability studies under varying pH (3–9) and temperature (4–40°C) are recommended to identify optimal storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- The hydroxyl group at C4 acts as a weak nucleophile, while the methyl group at C2 sterically hinders axial attack. Computational modeling (e.g., DFT calculations) can predict regioselectivity in ring-opening reactions, particularly with electrophiles like acyl chlorides .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-Response Analysis : Establish IC values across multiple cell lines to differentiate target-specific activity from general toxicity.
- Control Experiments : Use structurally analogous compounds (e.g., unsubstituted oxazinanes) to isolate the role of the methyl and hydroxyl groups .
Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Taguchi Methods : Reduce experimental runs while testing variables like substituent position, solvent, and catalyst.
- Response Surface Methodology (RSM) : Model nonlinear interactions between factors (e.g., temperature and pressure) to predict optimal conditions for derivative synthesis .
Q. How do computational tools aid in predicting the pharmacokinetic properties of this compound?
- Molecular Dynamics Simulations : Assess membrane permeability via logP calculations and hydrogen-bonding capacity.
- ADMET Prediction Software : Tools like SwissADME estimate bioavailability, metabolic stability, and potential drug-drug interactions .
Q. What methodologies address discrepancies in crystallographic data for oxazinan-based compounds?
- Rietveld Refinement : Resolve ambiguities in unit cell parameters by comparing experimental XRD patterns with simulated models.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to validate crystal packing .
Methodological Resources
- Data Validation : Cross-reference experimental results with PubChem datasets for consistency in physical properties (e.g., melting point, solubility) .
- Safety Protocols : Follow OSHA-compliant guidelines for handling hydrochloride salts, including PPE requirements and spill management .
- Statistical Tools : Use JMP or Minitab for DOE (Design of Experiments) to streamline synthetic and analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





